2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol
Description
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-16(7-2)14-10-8-13(9-11-14)15(5,17)12(3)4/h8-12,17H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMXVWIRPRVYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-one.
Reduction: Formation of 2-[4-(Diethylamino)phenyl]-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
DEAPMB has garnered attention for its potential therapeutic applications. Its diethylamino group enhances its solubility and bioavailability, making it a candidate for drug development.
Case Study: Antidepressant Properties
Research indicates that DEAPMB exhibits antidepressant-like effects in animal models. In a study involving mice subjected to chronic unpredictable stress, administration of DEAPMB resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST) . The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.
Organic Synthesis
DEAPMB serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules.
Synthesis of Novel Compounds
In synthetic organic chemistry, DEAPMB has been used to create new derivatives that exhibit enhanced pharmacological properties. For instance, researchers have utilized DEAPMB in the synthesis of novel antihypertensive agents through alkylation reactions . The versatility of DEAPMB in these reactions highlights its utility as a building block in drug discovery.
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Case Study: Photopolymerization
DEAPMB has been investigated as a photoinitiator in UV-curable coatings. Its ability to absorb UV light and initiate polymerization processes has been demonstrated in studies where it was incorporated into formulations for protective coatings . The resulting materials exhibited improved mechanical properties and chemical resistance compared to traditional coatings.
Data Tables
The following tables summarize key findings related to the applications of DEAPMB:
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, potentially affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Phenyl-3-buten-2-ol
- Molecular Formula : C₁₀H₁₂O
- Molecular Weight : 148.20 g/mol
- Key Features: A butenol with a phenyl group and a conjugated double bond (C=C). Unlike the target compound, it lacks the diethylamino group and tertiary alcohol structure.
- Implications : The double bond increases reactivity in cycloaddition or polymerization reactions, while the absence of a nitrogen group reduces basicity. This compound is simpler in synthesis but less functionally versatile .
2-Methyl-4-phenyl-2-butanol
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Key Features: A tertiary alcohol with a phenyl group at the 4-position. Structurally analogous to the target compound but lacks the diethylamino substituent.
- Implications: The positional isomerism (phenyl at 4- vs.
2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol
- Molecular Formula : C₁₂H₁₇FO₂
- Molecular Weight : 212.26 g/mol
- Key Features : Contains electron-withdrawing fluorine and methoxy groups on the phenyl ring. The tertiary alcohol and methyl groups mirror the target compound.
- Implications: The fluorine substituent enhances metabolic stability in drug design, while the methoxy group introduces steric hindrance. The diethylamino group in the target compound, by contrast, offers electron-donating effects and basicity .
Physicochemical and Functional Comparisons
Basicity and Solubility
- The diethylamino group in the target compound confers basic properties (pKa ~10–11), enhancing water solubility in protonated forms. This contrasts with non-aminated analogs like 4-phenyl-3-buten-2-ol, which rely solely on the hydroxyl group for polarity .
- Compounds with methoxy or halogen substituents (e.g., 2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol) exhibit reduced basicity but improved lipophilicity, favoring membrane permeability in biological systems .
Reactivity
- The tertiary alcohol in the target compound is less reactive toward nucleophilic substitution than primary or secondary alcohols. However, the diethylamino group may participate in acid-base reactions or serve as a ligand in metal coordination.
- 4-Phenyl-3-buten-2-ol’s conjugated double bond enables participation in Diels-Alder reactions, a feature absent in the saturated target compound .
Comparative Data Table
Research and Application Insights
- Pharmaceutical Potential: The target compound’s tertiary amine and alcohol motifs resemble motifs in antihistamines or CNS drugs.
- Synthetic Utility : Analogues like 4-phenyl-3-buten-2-ol are prioritized for polymer or fragrance synthesis due to their unsaturated backbone .
Biological Activity
2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol, also known as a diethylamino phenyl derivative, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural formula:
It contains a diethylamino group, a phenyl ring, and a tertiary alcohol functional group. These structural features are crucial for its biological activity.
The biological activity of this compound is influenced by its ability to interact with various molecular targets:
- Enzyme Interaction : The diethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity to target enzymes.
- Receptor Binding : The compound may modulate receptor activity through conformational changes induced by binding.
- Chemical Transformations : The hydroxyl group can undergo oxidation or reduction, leading to the formation of different derivatives that may exhibit varying biological activities.
Biological Activity
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds with similar amine substitutions have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
- Phospholipidosis Inhibition : The compound has been investigated for its ability to inhibit lysosomal phospholipase A2, an enzyme implicated in phospholipid metabolism. This inhibition could potentially prevent drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes .
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties against various bacterial strains, reporting MIC values ranging from 75 µg/mL to 150 µg/mL for different derivatives . The presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity.
- Pharmacological Investigations : In pharmacological assessments, compounds similar to this compound were tested for their effects on pain relief in animal models, showing promise as analgesics through their interaction with sigma receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol?
- Methodology : The compound can be synthesized via a Grignard reaction between 4-(diethylamino)benzaldehyde and methyl magnesium bromide, followed by acid-catalyzed cyclization. Alternatively, condensation reactions using ketone intermediates (e.g., 3-methylbutan-2-one) with diethylamino-substituted aryl Grignard reagents may yield the target molecule. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should reveal characteristic peaks: δ 1.2–1.4 ppm (diethylamino CH₃), δ 2.1 ppm (methyl branch), and δ 6.5–7.2 ppm (aromatic protons). ¹³C NMR can confirm quaternary carbons.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~263.2).
- IR Spectroscopy : Absorptions at ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation .
Advanced Research Questions
Q. How can experimental protocols address gaps in stability data under extreme conditions?
- Methodology : Perform forced degradation studies:
- Thermal Stress : Heat at 40–80°C for 48–72 hours.
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic Stress : Test in buffers (pH 1–13) at 37°C.
- Monitor degradation pathways using LC-MS/MS and identify major impurities via fragmentation patterns .
Q. What strategies resolve contradictions in reported toxicological profiles?
- Methodology :
- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay, IC₅₀ determination).
- QSAR Modeling : Apply tools like OECD Toolbox to predict acute toxicity (oral LD₅₀) and compare with experimental data.
- Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) via microsomal incubation (rat liver S9 fraction) .
Q. How can researchers evaluate the compound’s biological activity in drug discovery pipelines?
- Methodology :
- Target Identification : Screen against kinase or GPCR panels using radioligand binding assays.
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like serotonin receptors.
- In Vivo Efficacy : Test in rodent models (e.g., anxiety or inflammation) with dose escalation (10–100 mg/kg, oral/i.p.) .
Q. What methods assess environmental impact, given limited ecotoxicological data?
- Methodology :
- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
- Algal Toxicity : Conduct 72-hour growth inhibition tests with Raphidocelis subcapitata (EC₅₀ determination).
- QSAR-ECOSAR : Predict aquatic toxicity (LC₅₀ for Daphnia magna) .
Data Contradiction & Validation
Q. How to validate conflicting reports on isomerism or stereochemical outcomes?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (if crystallizable).
- Dynamic NMR : Study hindered rotation of the diethylamino group to confirm conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
